Technical Monograph: rac-Methotrimeprazine Hydrochloride & Dopaminergic Antagonism
Technical Monograph: rac-Methotrimeprazine Hydrochloride & Dopaminergic Antagonism
Executive Summary
rac-Methotrimeprazine Hydrochloride (CAS: 4185-80-2) is the racemic hydrochloride salt of methotrimeprazine (also known as levomepromazine in its levo-isomer clinical form). It is a phenothiazine neuroleptic exhibiting a "dirty drug" profile, characterized by promiscuous antagonism across dopaminergic (D2, D3, D4), serotonergic (5-HT2A, 5-HT2C), histaminergic (H1), muscarinic (M1-M5), and adrenergic (
While the levo-enantiomer ((-)-methotrimeprazine) is the clinically active antipsychotic and analgesic agent, the racemate is frequently utilized in preclinical research as a chemical standard or in non-clinical toxicology. This guide focuses on the specific mechanism of Dopamine Receptor Antagonism , the critical signaling pathways involved, and the experimental protocols required to validate its binding affinity.
Key Technical Insight: The dopaminergic antagonism of the racemate is driven almost exclusively by the levo-isomer. Researchers using rac-methotrimeprazine must account for the "dilution effect" of the dextro-isomer, which is pharmacodynamically inert at the D2 site but may contribute to off-target noise or metabolic load.
Chemical Identity & Physical Properties[1]
| Property | Specification |
| Chemical Name | (RS)-2-methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propanamine hydrochloride |
| CAS Number | 4185-80-2 (racemate HCl) |
| Formula | |
| Molecular Weight | 364.93 g/mol |
| Stereochemistry | Racemic mixture (50:50) of (+)- and (-)-enantiomers.[1] |
| Solubility | Freely soluble in water, ethanol, and chloroform. Insoluble in ether. |
| Stability | Photosensitive. Rapidly oxidizes to sulfoxides/sulfones upon light exposure (pink/yellow discoloration). |
Pharmacodynamics: Dopamine Receptor Antagonism[3]
Mechanism of Action
Methotrimeprazine functions as an inverse agonist or neutral antagonist at the Dopamine D2-like receptor family (D2, D3, D4). These receptors are
-
Endogenous State: Dopamine binding activates the
protein, causing the -subunit to inhibit Adenylyl Cyclase (AC), thereby reducing intracellular cAMP and Protein Kinase A (PKA) activity. -
Antagonist State: Methotrimeprazine binds to the orthosteric site, preventing dopamine binding. This blockade relieves the inhibition of Adenylyl Cyclase, effectively "disinhibiting" the cAMP pathway in dopaminergic neurons.
Stereoselective Potency
The affinity for the D2 receptor is highly stereoselective.
-
(-)-Methotrimeprazine (Levo): High affinity (
nM). Responsible for antipsychotic and extrapyramidal effects. -
(+)-Methotrimeprazine (Dextro): Negligible affinity for D2 receptors.
-
rac-Methotrimeprazine: Exhibits an apparent
approximately 2x that of the pure levo-isomer in non-stereoselective assays, assuming the dextro form is non-competitive.
Signal Transduction Pathway
The following diagram illustrates the blockade of the D2 receptor signaling cascade by Methotrimeprazine.
Figure 1: Signal Transduction Blockade. Methotrimeprazine prevents the Gi-mediated inhibition of Adenylyl Cyclase.
Receptor Binding Profile (Data Summary)
The following table synthesizes binding affinity data (
| Receptor | Selectivity Note | |
| Dopamine D2 | 4.3 - 8.6 | Primary antipsychotic target. |
| Dopamine D3 | 8.3 | Relevant for negative symptoms. |
| Dopamine D4 | 7.9 | High affinity; potential relevance in clozapine-like effects.[4] |
| Serotonin 5-HT2A | 2.0 - 5.0 | Very high affinity; contributes to "atypical" features. |
| Histamine H1 | 1.0 - 3.0 | Causes significant sedation (primary side effect). |
| Muscarinic M1 | 15 - 30 | Causes anticholinergic effects (dry mouth, blurred vision). |
| Adrenergic | 2.0 - 10 | Causes orthostatic hypotension. |
Data Source: Aggregated from PDSP and comparative binding studies (See References).
Experimental Protocol: Radioligand Binding Assay
Objective: Determine the
Reagents & Preparation
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM
, 1 mM , pH 7.4. -
Radioligand:
-Spiperone (Specific Activity: ~80 Ci/mmol). Final concentration: 0.2 nM. -
Non-Specific Binding (NSB) Determinant: Haloperidol (10
) or (+)-Butaclamol. -
Receptor Source: CHO cells stably expressing human D2L receptors or Rat Striatal Membrane prep.
-
Test Compound: rac-Methotrimeprazine HCl. Dissolve in DMSO/Water. Prepare serial dilutions (
M to M).
Workflow Diagram
Figure 2: Radioligand Binding Assay Workflow for
Step-by-Step Procedure
-
Membrane Preparation: Homogenize tissue/cells in ice-cold assay buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet to a protein concentration of 10-20
/well. -
Incubation Setup: In a 96-well plate, add:
-
50
Test Compound (rac-Methotrimeprazine) -
50
Radioligand ( -Spiperone) -
100
Membrane Suspension
-
-
Equilibrium: Incubate for 60 minutes at 25°C (Room Temp) in the dark (protect methotrimeprazine from light).
-
Termination: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold 50 mM Tris-HCl buffer.
-
Quantification: Transfer filters to scintillation vials, add cocktail, and count via LSC.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation: [2]
Safety & Handling (MSDS Highlights)
-
Light Sensitivity: Methotrimeprazine HCl degrades rapidly under UV/visible light. All experiments must be conducted under low-light conditions or using amber glassware.
-
Toxicity: Phenothiazines are toxic if swallowed, inhaled, or absorbed through skin. Use full PPE (gloves, lab coat, respirator if handling powder).
-
Disposal: Dispose of radioactive waste (
) and chemical waste according to EHS regulations.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 72282, Methotrimeprazine. Retrieved from [Link]
-
PDSP (Psychoactive Drug Screening Program). Ki Database: Levomepromazine Binding Profile. University of North Carolina. Retrieved from [Link]
-
Dahl, S. G., & Hall, H. (1981). Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat. Psychopharmacology.[5][4][6] Retrieved from [Link]
-
Hameg, A., et al. (2003). Affinity of cyamemazine, an anxiolytic antipsychotic drug, for human recombinant dopamine vs. serotonin receptors. Biochemical Pharmacology. Retrieved from [Link]
Sources
- 1. The affinity, selectivity and biological activity of telenzepine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. mdpi.com [mdpi.com]
- 4. scielo.isciii.es [scielo.isciii.es]
- 5. What is the mechanism of Levomepromazine? [synapse.patsnap.com]
- 6. Levomepromazine receptor binding profile in human brain--implications for treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
